molecular formula C18H26N2O5S B5437605 N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5437605
M. Wt: 382.5 g/mol
InChI Key: UNECMJLCUVZCPK-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a methoxy group, a morpholine ring, and a sulfonylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-17-8-7-15(26(22,23)20-9-11-25-12-10-20)13-16(17)18(21)19-14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECMJLCUVZCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Cyclohexyl Group Addition: The cyclohexyl group is often introduced through alkylation reactions.

    Morpholine Ring Incorporation: The morpholine ring can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity. The morpholine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzene: Similar structure but lacks the benzamide moiety.

    N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylacetamide: Similar but with an acetamide group instead of benzamide.

    N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylphenylamine: Similar but with a phenylamine group.

Uniqueness

N-cyclohexyl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzamide moiety, in particular, differentiates it from other similar compounds and may contribute to its specific biological activities.

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